molecular formula C15H13N3O2S B2816070 N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-34-8

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2816070
CAS No.: 851944-34-8
M. Wt: 299.35
InChI Key: BGUOGCYENOXBHL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that contains a thiazole ring fused to a pyrimidine ring

Biochemical Analysis

Biochemical Properties

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to interact with a variety of enzymes, proteins, and other biomolecules . The compound’s structural similarity to purine allows it to effectively bind to biological targets . It possesses an active methylene group, which is highly reactive towards various electrophilic reagents . This makes it a promising scaffold for the design of new medicines, including anticancer drugs .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied . The compound has shown potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s active methylene group is considered one of the most attractive centers for functionalization due to its high reactivity towards various electrophilic reagents .

Temporal Effects in Laboratory Settings

The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes or cofactors .

Transport and Distribution

It is known to interact with various transporters or binding proteins .

Subcellular Localization

It is known to be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 3,4-dimethylaniline with a thiazole derivative under specific conditions. One common method includes the use of a cyclization reaction where the thiazole ring is formed through the reaction of a thiourea derivative with a β-dicarbonyl compound. The reaction conditions often require the use of a catalyst and a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(3,4-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(3,4-dimethylphenyl)-2-(4-methylanilino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUOGCYENOXBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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